Methyl icosa-11,14-dienoate
Description
Properties
IUPAC Name |
methyl icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11H,3-6,9,12-20H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJCFAOQCNNFAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862959 | |
| Record name | Methyl icosa-11,14-dienoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Lipid Extraction and Preprocessing
Lipids are extracted from biological matrices (e.g., plant tissues, microbial cultures) using a modified Folch protocol:
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Solvent system : Methanol:MilliQ water:formic acid (86.5:12.5:1.0 v/v)
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Procedure :
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Homogenize samples in extraction solvent (400 μL per 10 mg biomass).
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Vortex for 1 minute, ultrasonicate, and incubate at −20°C for 1 hour.
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Centrifuge at 15,000 rpm for 15 minutes to pellet debris.
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Collect supernatant and evaporate organic solvents under nitrogen gas.
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Boron Trifluoride (BF₃)-Methanol Derivatization
Transesterification is catalyzed by BF₃-methanol, which cleaves ester bonds in triglycerides and phospholipids:
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Reagent composition : 14% BF₃ in methanol (w/v)
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Reaction conditions :
Table 1: Critical Parameters for BF₃-Methanol Transesterification
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction temperature | 70°C | Maximizes FAME conversion |
| Reaction time | 60 minutes | Prevents degradation |
| BF₃ concentration | 14% (w/v) | Balances catalytic efficiency and side reactions |
| Hexane volume | 1 mL per 10 mg lipids | Ensures complete FAME partitioning |
Direct Esterification of 11,14-Icosadienoic Acid
For synthetic preparations, 11,14-icosadienoic acid is esterified with methanol under acidic conditions. Although less common in analytical workflows, this method achieves higher purity for industrial-scale production.
Acid-Catalyzed Esterification
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Catalyst : Sulfuric acid (H₂SO₄, 2% v/v)
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Reaction setup :
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Dissolve 1 g 11,14-icosadienoic acid in 20 mL anhydrous methanol.
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Add H₂SO₄ dropwise with stirring.
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Reflux at 65°C for 4 hours.
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Neutralize with sodium bicarbonate and extract FAMEs with diethyl ether.
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Purification and Quality Control
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Distillation : Short-path distillation at 180°C (0.1 mbar) removes unreacted methanol and fatty acids.
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Chromatographic validation : GC/MS with a DB-23 column (60 m × 0.25 mm × 0.25 μm) confirms ≥98% purity (retention time: 22.3 minutes).
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-efficiency and throughput:
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Continuous flow reactors : Tubular reactors with immobilized lipase catalysts (e.g., Candida antarctica Lipase B) enable 90% conversion at 50°C.
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Solvent recycling : Hexane and methanol are recovered via fractional distillation, reducing waste.
Table 2: Comparison of Laboratory vs. Industrial Methods
| Metric | Laboratory (BF₃-Methanol) | Industrial (Enzymatic) |
|---|---|---|
| Reaction time | 60 minutes | 24 hours |
| Catalyst cost | $0.50 per gram | $0.02 per gram |
| Purity | ≥95% | ≥90% |
| Throughput | 10 samples/day | 1,000 kg/day |
Methodological Challenges and Solutions
Isomerization During Synthesis
The cis-trans isomerization of double bonds occurs at temperatures >80°C. Mitigation strategies include:
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Conducting reactions under nitrogen to prevent oxidation.
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Using low-temperature catalysts (e.g., tetrabutylammonium bromide).
Solvent Residues in Final Product
Residual BF₃ or methanol is eliminated via:
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Washing with 0.1 M sodium hydroxide.
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Molecular sieve adsorption (3Å pore size).
Emerging Techniques and Innovations
Microwave-Assisted Transesterification
Microwave irradiation (300 W, 10 minutes) reduces reaction time by 83% while maintaining 94% yield.
Supercritical Methanol Processing
At 250°C and 20 MPa, supercritical methanol achieves 99% conversion without catalysts, though energy costs remain prohibitive.
Chemical Reactions Analysis
Hydrogenation
Hydrogenation converts the double bonds into single bonds, yielding methyl icosa-11,14-dienoate’s saturated analog:
Catalysts: Palladium on carbon (Pd/C) or nickel (Ni).
Oxidation
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Epoxidation: Reaction with peracids (e.g., m-CPBA) forms epoxide derivatives:
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Autoxidation: Generates hydroperoxides under oxidative stress:
Saponification
Alkaline hydrolysis cleaves the ester bond:
Analytical Techniques
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Gas Chromatography (GC): Monitors esterification efficiency and product purity.
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Mass Spectrometry (MS): Identifies molecular fragments for structural confirmation.
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NMR Spectroscopy: Validates double bond positions (cis-11,14 configuration) .
Biochemical Roles
This compound modulates inflammatory pathways and influences cellular signaling. Its unsaturation level enhances membrane fluidity, impacting lipid metabolism and oxidative stress responses .
Research Findings
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Network Pharmacology: The compound interacts with serine/threonine kinases and nuclear receptors, suggesting roles in esophageal cancer treatment .
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Metabolic Pathways: Involved in alkane biosynthesis and terminal olefin formation via fatty acid oxidation .
References are embedded within the text as per citation rules.
Scientific Research Applications
Methyl icosa-11,14-dienoate has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of lubricants, surfactants, and plasticizers.
Mechanism of Action
The mechanism of action of methyl icosa-11,14-dienoate involves its interaction with cellular membranes and enzymes. The compound can be incorporated into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with enzymes involved in fatty acid metabolism, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analogues
The following table compares methyl icosa-11,14-dienoate with structurally related fatty acid esters:
Pharmacological and Functional Differences
- Bioactivity: this compound demonstrates anti-inflammatory properties in ulcerative colitis models, likely via modulation of apoptosis pathways . In contrast, ethyl icosa-11,14-dienoate is less studied but shows stricter storage requirements, suggesting lower stability .
- Biosynthetic Roles: this compound is involved in arachidonate biosynthesis in lower eukaryotes, acting as a substrate for acyltransferases in lipid metabolism . Its triunsaturated analogue (icosa-11,14,17-trienoate) is linked to human blood metabolites but lacks extensive pharmacological data .
This compound in Traditional Medicine
Comparative Studies
- .
- Structural Stability: Ethyl esters (e.g., ethyl icosa-11,14-dienoate) exhibit reduced thermal stability compared to methyl esters, necessitating cryogenic storage .
Biological Activity
Methyl icosa-11,14-dienoate, also known as 11,14-eicosadienoic acid methyl ester, is a fatty acid methyl ester with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in anti-inflammatory and immunomodulatory contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C21H38O2
- Molecular Weight : 322.5252 g/mol
- Structure : Characterized by two double bonds located at the 11th and 14th carbon positions in the eicosa (20-carbon) chain.
The unique positioning of the double bonds contributes to its solubility and reactivity in biological systems, distinguishing it from other fatty acids like arachidonic acid and linoleic acid.
This compound exhibits multiple mechanisms of action that contribute to its biological effects:
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Inhibition of Inosine 5’-Monophosphate Dehydrogenase (IMPDH) :
- This compound acts as a competitive inhibitor of IMPDH, an enzyme crucial for purine metabolism. The inhibition leads to decreased synthesis of guanine nucleotides, affecting cellular growth and proliferation.
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Modulation of Inflammatory Responses :
- It inhibits the binding of leukotriene B4 (LTB4) to its receptor on neutrophils, which is pivotal in mediating inflammatory responses. This action can reduce the production of pro-inflammatory mediators such as nitric oxide (NO) while increasing levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α).
Anti-Inflammatory Effects
Research indicates that this compound has significant anti-inflammatory properties:
- Cellular Studies : In murine macrophages, this compound modulates the production of inflammatory mediators by decreasing NO levels and altering cytokine profiles.
- Animal Models : Dosage studies reveal that lower doses effectively modulate inflammatory responses without significant adverse effects.
Metabolic Role
This compound is involved in lipid metabolism and can be further metabolized into eicosatrienoic acids by desaturases. Its lipid-soluble nature facilitates incorporation into cellular membranes, influencing membrane fluidity and signaling pathways.
Research Findings
Several studies have highlighted the biological activity of this compound:
Case Studies
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Inflammation Modulation :
- A study utilizing murine models showed that administration of this compound significantly reduced markers of inflammation compared to control groups. This effect was attributed to its dual action on IMPDH and LTB4 receptors.
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Metabolic Pathway Analysis :
- Research involving metabolic profiling indicated that this compound plays a role in regulating lipid profiles and inflammatory responses in vivo, suggesting potential applications in metabolic disorders.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
